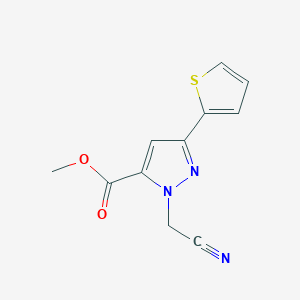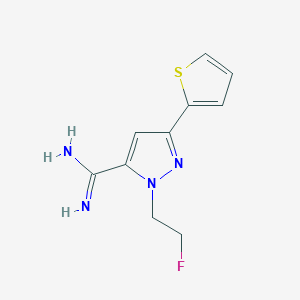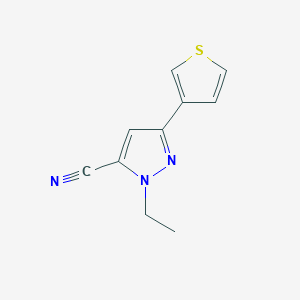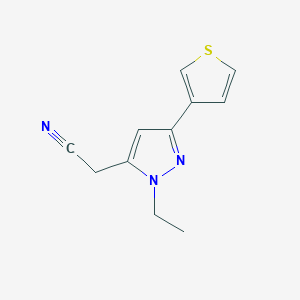
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-ol (EPPE) is a pyrazole derivative that has been studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a potentially useful compound for a range of laboratory experiments.
Scientific Research Applications
Synthesis and Complex Formation
The synthetic versatility of pyrazole derivatives, including the compound , allows for the formation of complex structures with potential applications in coordination chemistry. For example, the synthesis and crystal structures of mono-helical complexes of zinc(II) and europium(III) were explored using a related multidentate ligand, demonstrating the compound's ability to adopt helical coordination geometry around metal centers, which could be significant in the development of new luminescent materials (Lam et al., 2000).
Catalysis and Polymerization
The compound and its derivatives have been studied for their catalytic properties, particularly in the oligomerization and polymerization of ethylene. Research into solvent and co-catalyst dependent reactions with pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes highlights the potential for these compounds to catalyze the formation of high molecular weight polyethylene, which is crucial for industrial applications (Obuah et al., 2014).
Material Science and Electrooptics
Investigations into the influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response provide insights into the applications of pyrazole derivatives in the fabrication of electrooptic films. Such research underscores the potential of these compounds in developing advanced optical and electronic materials (Facchetti et al., 2006).
Molecular Recognition and Structural Analysis
The study of molecular recognition versus crystal engineering through the analysis of pyrazolo[3,4-d]pyrimidin-1-yl compounds sheds light on the intermolecular interactions and stacking phenomena. This research has implications for designing molecular recognition systems and understanding the fundamental principles of crystal engineering (Avasthi et al., 2001).
properties
IUPAC Name |
2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-15-9-11(5-7-16)12(14-15)10-4-3-6-13-8-10/h3-4,6,8-9,16H,2,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVPIJMAYLMVJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














